Cas no 1823780-45-5 (2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine)

2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine
- 1823780-45-5
- EN300-1812770
- 2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine
-
- インチ: 1S/C9H11F2NO/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7H,5,12H2,1H3
- InChIKey: HHIWQSOPESXBKN-UHFFFAOYSA-N
- ほほえんだ: FC(CN)C1C(=CC=CC=1OC)F
計算された属性
- せいみつぶんしりょう: 187.08087030g/mol
- どういたいしつりょう: 187.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 35.2Ų
2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1812770-2.5g |
2-fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
1823780-45-5 | 2.5g |
$2379.0 | 2023-06-01 | ||
Enamine | EN300-1812770-0.5g |
2-fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
1823780-45-5 | 0.5g |
$1165.0 | 2023-06-01 | ||
Enamine | EN300-1812770-5.0g |
2-fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
1823780-45-5 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1812770-0.05g |
2-fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
1823780-45-5 | 0.05g |
$1020.0 | 2023-06-01 | ||
Enamine | EN300-1812770-10.0g |
2-fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
1823780-45-5 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1812770-1.0g |
2-fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
1823780-45-5 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1812770-0.25g |
2-fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
1823780-45-5 | 0.25g |
$1117.0 | 2023-06-01 | ||
Enamine | EN300-1812770-0.1g |
2-fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
1823780-45-5 | 0.1g |
$1068.0 | 2023-06-01 |
2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amineに関する追加情報
Professional Introduction to 2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine (CAS No. 1823780-45-5)
2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1823780-45-5, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its dual fluoro and methoxy substituents on a phenyl ring, exhibits unique structural and electronic properties that make it a promising candidate for further exploration in drug discovery and development. The presence of fluorine atoms is particularly noteworthy, as fluorine can modulate metabolic stability, binding affinity, and pharmacokinetic profiles of molecules, thereby enhancing their therapeutic potential.
The synthesis of 2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine involves sophisticated organic transformations that highlight the compound's structural complexity. The introduction of fluorine at the 2-position of the phenyl ring, coupled with another fluoro group at the 6-position and a methoxy group, necessitates precise synthetic methodologies to ensure regioselectivity and high yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and fluorination protocols are commonly employed in its preparation. These synthetic strategies not only underscore the compound's synthetic challenge but also its potential as a building block for more complex pharmaceutical entities.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine with greater accuracy. Molecular docking studies have revealed that this compound can interact with various biological targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and neurological disorders. The electron-withdrawing nature of the fluoro groups enhances its binding affinity to these targets, making it a valuable scaffold for designing novel therapeutics. For instance, preliminary studies suggest that derivatives of this compound may exhibit potent anti-inflammatory properties by modulating cytokine production pathways.
In the realm of medicinal chemistry, the incorporation of fluorine into pharmaceuticals has been well-documented for its ability to improve drug properties such as bioavailability, metabolic stability, and cell membrane permeability. The amine functional group in 2-(2-fluoro-6-methoxyphenyl)ethan-1-amine provides a versatile handle for further derivatization, allowing chemists to explore diverse pharmacological profiles. Researchers are currently investigating its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and autoimmune diseases. The dual fluoro substituents may enhance the compound's selectivity towards specific kinases by optimizing hydrogen bonding interactions and hydrophobic effects.
The role of fluorinated aromatic amines in modern drug discovery cannot be overstated. These compounds have been instrumental in developing treatments for a wide range of diseases due to their ability to fine-tune molecular interactions at the target site. The methoxy group in 2-fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine further contributes to its pharmacological versatility by influencing electronic distribution and solubility parameters. This balance of structural features makes it an attractive candidate for structure-based drug design approaches, where computational models are used to predict how modifications at specific positions will affect biological activity.
Current research trends indicate that 1823780-45-5 may find applications beyond traditional small-molecule drugs. Its unique chemical profile suggests potential utility in developing biologics or peptide mimetics where fluorinated aromatic units can enhance stability or bioavailability. Additionally, the compound's fluorescence properties under certain conditions make it a candidate for use in bioimaging techniques, allowing researchers to visualize biological processes with high precision. Such applications would leverage the compound's ability to emit light upon excitation with specific wavelengths, providing insights into cellular mechanisms without invasive procedures.
The regulatory landscape for fluorinated compounds like 2-(2-fluoro-6-methoxyphenyl)ethan-1-am ine is evolving alongside advancements in synthetic methodologies and safety assessments. Regulatory agencies now recognize the therapeutic potential of fluorinated drugs while also addressing concerns related to their environmental impact and long-term toxicity. Manufacturers must adhere to stringent guidelines regarding purity standards, impurity profiling, and waste disposal protocols to ensure compliance with international regulations such as those set forth by the International Council for Harmonisation (ICH). These measures underscore the importance of responsible innovation when developing novel pharmaceuticals.
Future directions in studying CAS No 1823780 45 5 may include exploring its role in combination therapies where it could synergize with existing drugs to improve treatment outcomes. Preclinical studies are underway to evaluate its efficacy against multidrug-resistant pathogens or rare genetic disorders where traditional treatments have limited success. The compound's ability to cross biological membranes efficiently makes it an ideal candidate for topical formulations or inhalable therapies targeting respiratory conditions. Such innovations would expand its therapeutic reach beyond oral administration routes currently under investigation.
In conclusion,1823780 45 5 represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted applications across medicine,bioimaging,and drug development technologies .The ongoing research into this compound highlights not only its immediate potential but also sets precedence for future generations of fluorinated therapeutics designed using cutting-edge synthetic techniques .As our understanding deepens regarding how structural modifications influence biological activity ,compounds like these will continue play pivotal roles advancing human health through innovative chemical solutions .
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